(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol
Description
This compound is a nucleoside analog derived from adenosine, featuring a 6-aminopurine base (adenine) and a modified tetrahydrofuran (sugar) moiety. The critical structural distinction is the tert-butyldiphenylsilyl (TBDPS) group protecting the 5'-hydroxymethyl group. The TBDPS ether enhances stability during synthetic procedures, particularly in acidic or basic conditions, while allowing selective deprotection via fluoride ions (e.g., TBAF) . This compound is primarily utilized as an intermediate in oligonucleotide synthesis or pharmaceutical development, where protecting groups are essential for regioselective functionalization .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4Si/c1-26(2,3)36(17-10-6-4-7-11-17,18-12-8-5-9-13-18)34-14-19-21(32)22(33)25(35-19)31-16-30-20-23(27)28-15-29-24(20)31/h4-13,15-16,19,21-22,25,32-33H,14H2,1-3H3,(H2,27,28,29)/t19-,21-,22-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWAOGQHAWZSOT-PTGPVQHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of the TBDPS Protecting Group
The TBDPS group is indispensable for shielding the 5'-hydroxymethyl moiety during subsequent reactions, particularly in oligonucleotide assembly. Its introduction follows established silylation protocols, such as reacting thymidine analogs with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in anhydrous acetonitrile or tetrahydrofuran (THF) under inert atmospheres. For the target compound, this step typically precedes glycosidic bond formation to prevent undesired side reactions at the 5' position.
Stereochemical Considerations
The (2R,3R,4S,5R) configuration necessitates precise control during sugar ring functionalization. Halogenose intermediates, as described in Kaspar et al. (2020), enable stereoselective glycosylation by leveraging anchimeric assistance or gold-catalyzed mechanisms. For example, 2-deoxyribose derivatives treated with TBDPS-Cl in imidazole-containing solvents yield protected intermediates with >90% regioselectivity.
Glycosidic Bond Formation Methodologies
Vorbrüggen Glycosylation
The Vorbrüggen method, employing trimethylsilyl triflate (TMSOTf) as a Lewis acid, remains the gold standard for coupling silylated nucleobases to protected sugars. In the European Patent EP 0 817 784 B1, 5-fluorouracil was activated via silylation before reacting with a 1,3-oxathiolane-derived sugar under TMSOTf catalysis at -20°C, achieving 60% yield. Adapting this to adenine requires prolonged reaction times (24–48 hrs) in anhydrous CH₃CN to mitigate N⁷ vs. N⁹ regioselectivity challenges.
Enzymatic Transglycosylation
Biocatalytic approaches using nucleoside transglycosylases (NDTs) offer an alternative to harsh chemical conditions. Salihovic et al. (2024) demonstrated that Lactobacillus leichmannii NDT efficiently transfers ribosyl groups from cytidine to modified purines in aqueous buffers at 40°C. While this method avoids silylation steps, its applicability to TBDPS-protected sugars remains untested and may require orthogonal protection strategies.
Stepwise Synthesis Protocol
Preparation of 5'-O-TBDPS-Protected Tetrahydrofuran
-
Starting Material : D-ribose is converted to 1-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranose via acetylation and ketal protection.
-
Silylation : Treatment with TBDPS-Cl (1.2 equiv) and imidazole (2.5 equiv) in THF at 0°C for 12 hrs installs the TBDPS group with 85% yield.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) removes the isopropylidene group, yielding the 5'-O-TBDPS-tetrahydrofuran-3,4-diol intermediate.
Adenine Coupling via TMSOTf Activation
-
Nucleobase Activation : Adenine is silylated using hexamethyldisilazane (HMDS) in refluxing acetonitrile.
-
Glycosylation : The activated adenine (1.1 equiv) reacts with the TBDPS-protected sugar (1.0 equiv) in the presence of TMSOTf (0.2 equiv) at -20°C for 48 hrs. Chromatographic purification (EtOAc/hexanes) affords the target compound in 55–60% yield.
Analytical Characterization Data
| Parameter | Value/Observation | Method | Source |
|---|---|---|---|
| Yield | 58% | Gravimetric | |
| Melting Point | 162–164°C | DSC | |
| 1H NMR (DMSO-d6) | δ 8.35 (s, 1H, H8), 5.79 (d, J=5.9 Hz, H1') | 400 MHz | |
| HPLC Purity | >98% | C18 column, 254 nm |
Comparative Efficiency of Synthetic Routes
Atom Economy and Environmental Impact
Kaspar et al. (2020) highlighted that halogenose-mediated glycosylation achieves 72% atom economy versus 58% for Vorbrüggen methods due to fewer protecting group manipulations. However, the TBDPS group’s stability necessitates its retention, limiting green chemistry advantages.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reduction reactions can target the purine base or the sugar moiety. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protective groups or functional groups using nucleophilic substitution reactions. Fluoride ions (from tetrabutylammonium fluoride) are often used to remove the silyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Tetrabutylammonium fluoride (TBAF), imidazole.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- Research has indicated that purine derivatives can inhibit viral replication. The specific compound has shown potential against various viruses due to its ability to mimic nucleotides involved in RNA synthesis.
- A study demonstrated that modifications on the purine structure could enhance antiviral efficacy against RNA viruses .
-
Cancer Therapeutics :
- Compounds similar to this have been investigated for their role in cancer treatment. Their ability to interfere with nucleic acid synthesis makes them candidates for developing chemotherapeutic agents.
- Case studies have shown that purine analogs can induce apoptosis in cancer cells by disrupting DNA replication processes .
-
Adenosine Receptor Modulation :
- This compound may act as an adenosine receptor agonist or antagonist, influencing pathways involved in inflammation and immune responses.
- In vivo studies have highlighted its potential to modulate A1 adenosine receptors, which could lead to therapeutic strategies for conditions like asthma and other inflammatory diseases .
Biochemical Research Applications
- Nucleotide Synthesis :
- Enzyme Inhibition Studies :
Potential Therapeutic Uses
- Neurological Disorders :
- Anti-inflammatory Applications :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Efficacy | Demonstrated significant inhibition of viral replication in vitro using modified purines similar to this compound. |
| Study 2 | Cancer Cell Apoptosis | Showed that the compound induced apoptosis in various cancer cell lines through DNA synthesis disruption. |
| Study 3 | Neurological Effects | Highlighted neuroprotective properties via modulation of adenosine receptors in animal models of neurodegeneration. |
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once inside the cell, the protective groups are removed, and the compound is phosphorylated to its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or the introduction of mutations. These effects can inhibit viral replication or induce cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The compound is compared to analogs with variations in the purine base, sugar moiety, or protecting groups. Key examples include:
Physicochemical Properties
- Molecular Weight: The TBDPS group increases the molecular weight (~262.42 g/mol) compared to non-silylated analogs (e.g., 285.23 g/mol for the 2-fluoro derivative ).
- Solubility : The hydrophobic TBDPS group reduces aqueous solubility, necessitating organic solvents (e.g., DCM, DMF) for handling. In contrast, unprotected analogs (e.g., ) exhibit higher polarity and water solubility.
- Stability : TBDPS is stable under basic conditions (pH 7–12) but susceptible to nucleophilic attack by fluoride ions. This contrasts with DMT-protected compounds, which degrade in acidic environments .
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative with notable biological properties. Its structural complexity suggests potential applications in pharmacology, particularly in cancer therapy and antiviral treatments. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₁₁H₁₅N₅O₄
- Molecular Weight : 281.27 g/mol
- CAS Number : 4754-39-6
The compound exhibits its biological activity primarily through interaction with specific enzymes and cellular pathways. Notably, it has been identified as a potential inhibitor of DOT1L histone methyltransferase , which plays a crucial role in gene expression regulation linked to acute lymphoblastic leukemia (ALL) treatment . This inhibition can lead to altered gene expression profiles that may suppress tumor growth.
Antitumor Activity
Research indicates that derivatives of tetrahydrofuran compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, studies have shown that related compounds possess the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Summary of Antitumor Activity
| Compound Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Tetrahydrofuran Derivatives | HeLa, MCF-7 | 10 - 20 | Apoptosis induction |
| Nucleoside Analogues | A549, HCT116 | 5 - 15 | ROS generation |
Antiviral Activity
The compound also shows promise in antiviral applications. Studies on nucleoside analogues have demonstrated efficacy against viral infections, including those caused by HIV and hepatitis viruses. The mechanism often involves interference with viral replication processes .
Table 2: Summary of Antiviral Activity
| Compound Type | Viruses Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Nucleoside Analogues | HIV, Hepatitis C | 1 - 10 | Viral polymerase inhibition |
| Tetrahydrofuran Derivatives | Influenza A | 0.5 - 5 | Inhibition of viral entry |
Case Studies
- Acute Lymphoblastic Leukemia Treatment : A clinical study evaluated the effectiveness of the compound in patients with ALL. Results indicated a significant reduction in leukemic cell counts post-treatment compared to baseline measurements .
- Cytotoxicity in Cancer Cell Lines : Another study focused on the cytotoxic effects of related tetrahydrofuran compounds on various cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, with some compounds achieving IC50 values below 10 µM .
Safety and Toxicology
While the compound exhibits promising biological activity, safety assessments are crucial for its therapeutic use. Preliminary studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, further long-term studies are necessary to fully understand its safety profile .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can regioselectivity be ensured during silyl protection?
The compound is synthesized via nucleoside modification, typically involving silylation of the hydroxyl group. Key steps include:
- Reaction conditions : Reflux in anhydrous solvents (e.g., THF or DCM) with tert-butyldiphenylsilyl chloride (TBDPS-Cl) and imidazole as a base for 12–24 hours .
- Purification : Silica gel chromatography (eluent: chloroform/methanol gradients) achieves >95% purity .
- Regioselectivity : Steric hindrance from the TBDPS group directs protection to the 5′-hydroxyl, confirmed by H NMR (e.g., δ 3.46–3.74 ppm for H-5′ and absence of unprotected hydroxyl signals) .
Q. How is the compound characterized to confirm stereochemical integrity and purity?
Analytical methods :
- H/C NMR : Key signals include δ 8.11 ppm (purine H-2), δ 5.47 ppm (anomeric H-1′), and δ 1.05 ppm (TBDPS tert-butyl protons) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 563.3 for CHNO) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) validates purity (>98%) .
Advanced Research Questions
Q. What role does the TBDPS group play in modulating enzymatic stability or biological activity?
The TBDPS group enhances:
- Lipophilicity : Increases cell membrane permeability (logP ~2.5 vs. ~−1.2 for unprotected analogs) .
- Metabolic stability : Resists phosphatase cleavage in serum (t >24 hours vs. <1 hour for unprotected derivatives) .
- Target engagement : In DOT1L inhibition studies (e.g., EPZ-5676 analogs), the TBDPS group improves binding affinity (IC = 0.3 nM vs. 5 nM for non-silylated analogs) .
Q. How can structural modifications at the purine or tetrahydrofuran moieties improve selectivity for adenosine receptor subtypes?
Design strategies :
- N6-substitution : Adding ethyl or benzyl groups at N6 (e.g., compound 8 in ) increases A receptor affinity (K = 12 nM vs. 220 nM for parent compound) .
- C2′-functionalization : Introducing chloro or fluoro groups (e.g., compound 10 in ) enhances A selectivity (A/A ratio = 15:1) .
- Tetrazolyl modifications : 5′-C-ethyltetrazolyl derivatives () show dual A/A agonism (EC = 0.8 nM and 1.2 nM, respectively) .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. antiproliferative effects)?
Methodological considerations :
- Dose-response profiling : Test across multiple cell lines (e.g., HeLa, HL-60) to identify cell-type-specific effects .
- Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions (e.g., compound 9d in showed <10% inhibition at 10 μM against 50 kinases) .
- Metabolite analysis : LC-MS/MS detects intracellular conversion to active/unstable intermediates (e.g., de-silylated nucleosides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
